4-(Difluoromethoxy)-1-fluoro-2-nitro-benzene
Overview
Description
4-(Difluoromethoxy)-1-fluoro-2-nitro-benzene is an organic compound characterized by the presence of difluoromethoxy, fluoro, and nitro functional groups attached to a benzene ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethoxy)-1-fluoro-2-nitro-benzene typically involves the reaction of 4-nitrophenol with sodium hydroxide to produce sodium acetamidophenate. This intermediate then reacts with monochlorodifluoromethane under alkaline conditions to generate 4-(difluoromethoxy)nitrobenzene . The process is catalyzed by ferric oxide and activated carbon, with water and hydrazine serving as reducing agents to convert the nitro group into an amino group, ultimately yielding 4-(difluoromethoxy)aniline .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for higher yields, lower costs, and minimal environmental impact. The use of efficient catalysts and reaction conditions ensures the scalability of the process for commercial applications .
Chemical Reactions Analysis
Types of Reactions: 4-(Difluoromethoxy)-1-fluoro-2-nitro-benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrazine.
Substitution: The fluoro and difluoromethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Hydrazine and catalytic hydrogenation.
Substitution: Nucleophiles like amines and thiols under basic conditions.
Major Products:
Reduction: 4-(Difluoromethoxy)-1-fluoro-2-aminobenzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Difluoromethoxy)-1-fluoro-2-nitro-benzene has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Difluoromethoxy)-1-fluoro-2-nitro-benzene involves its interaction with specific molecular targets and pathways. For instance, in the context of pulmonary fibrosis, it inhibits the TGF-β1-induced epithelial-mesenchymal transformation by reducing Smad2/3 phosphorylation levels . This inhibition leads to decreased expression of fibrosis-related proteins and improved lung function .
Comparison with Similar Compounds
3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid: Shares the difluoromethoxy group and exhibits similar biological activities.
Difluoromethoxylated Ketones: Used as building blocks for synthesizing nitrogen-containing heterocycles.
Uniqueness: 4-(Difluoromethoxy)-1-fluoro-2-nitro-benzene stands out due to its combination of difluoromethoxy, fluoro, and nitro groups, which confer unique reactivity and stability. This makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
4-(difluoromethoxy)-1-fluoro-2-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO3/c8-5-2-1-4(14-7(9)10)3-6(5)11(12)13/h1-3,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVKBWBGHIFTQBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001263598 | |
Record name | 4-(Difluoromethoxy)-1-fluoro-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001263598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57213-30-6 | |
Record name | 4-(Difluoromethoxy)-1-fluoro-2-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57213-30-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Difluoromethoxy)-1-fluoro-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001263598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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